![molecular formula C13H24BrN B13974947 8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-2-isopropyl-2-azaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction of a suitable precursor, such as a linear amine or a cyclic ketone, under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a strong base.
Bromomethylation: The final step involves the bromomethylation of the spirocyclic amine. This can be achieved using bromomethylating agents such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include oxides, alcohols, and carboxylic acids.
Reduction: Products include methyl derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
8-(Hydroxymethyl)-2-isopropyl-2-azaspiro[4.5]decane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
8-(Methyl)-2-isopropyl-2-azaspiro[4.5]decane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The spirocyclic structure also contributes to its uniqueness, providing a rigid and stable framework that can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C13H24BrN |
|---|---|
Peso molecular |
274.24 g/mol |
Nombre IUPAC |
8-(bromomethyl)-2-propan-2-yl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H24BrN/c1-11(2)15-8-7-13(10-15)5-3-12(9-14)4-6-13/h11-12H,3-10H2,1-2H3 |
Clave InChI |
BYMXXNQLZBVAON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC2(C1)CCC(CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
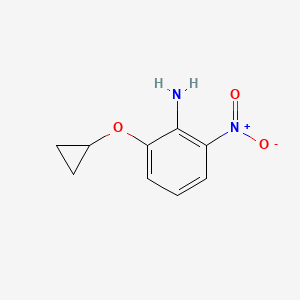
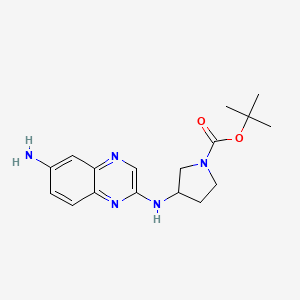
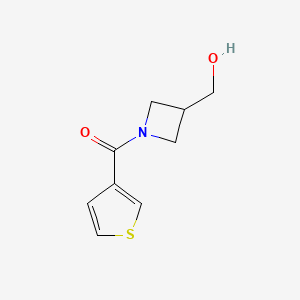
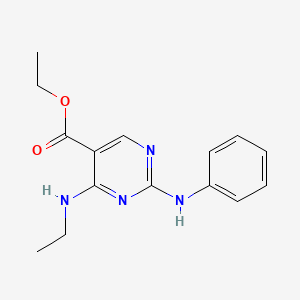
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)

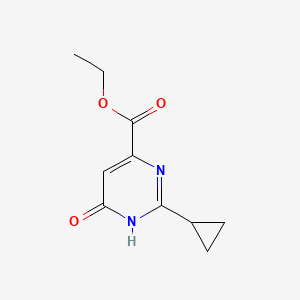
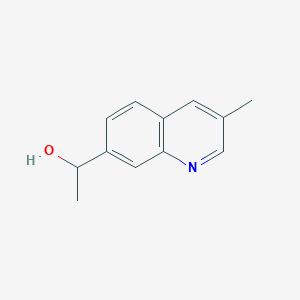

![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
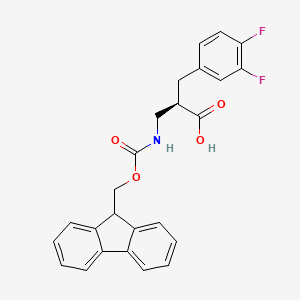
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)

